1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a 3-chlorophenyl group at position 1, a methyl group at position 5, and a 1,3-thiazol-2-yl carboxamide at position 4. Its structure combines halogenated aromatic and heterocyclic motifs, which are common in pharmacologically active agents.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-5-6-21-13)17-18-19(8)10-4-2-3-9(14)7-10/h2-7H,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLHOHXABSLRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation techniques to enhance reaction rates and yields. These methods are eco-friendly and can be conducted under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
Antifungal Activity
- Mechanism of Action : The triazole ring in this compound plays a crucial role in its antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is vital for ergosterol synthesis in fungal cell membranes.
-
Case Studies :
- A study demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans, with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL, indicating superior efficacy compared to established antifungal agents like fluconazole .
- Another research highlighted that certain triazole derivatives displayed broad-spectrum antifungal activity against several pathogenic fungi, including Aspergillus fumigatus .
Antibacterial Activity
- Broad Spectrum Efficacy : Compounds derived from the triazole framework have shown promising antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
-
Case Studies :
- In vitro studies reported MIC values ranging from 0.125 to 8 μg/mL against multiple bacterial strains, showcasing their potential as effective antibacterial agents .
- The incorporation of different substituents on the triazole ring significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .
Anticancer Potential
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been documented. It affects various signaling pathways critical for tumor growth and survival.
- Case Studies :
Fungicides
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide to protect crops from fungal infections.
- Effectiveness : Studies have shown that triazole-based fungicides are effective in controlling fungal pathogens in various crops, thus improving yield and quality .
Herbicides
Emerging research suggests potential herbicidal applications for triazole compounds due to their ability to disrupt plant growth processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
The position and nature of substituents on the aryl group significantly influence physicochemical properties and bioactivity.
Key Observations :
- Chlorine Position: The target compound’s 3-chlorophenyl group contrasts with 4-chlorophenyl in compound 3b .
- Halogen vs. Alkoxy : Replacing chlorine with ethoxy (E141-0502) increases oxygen-mediated polarity but reduces molecular weight (344.39 vs. ~437 for dichloro analogs) .
- Benzyl vs. Phenyl : Rufinamide’s fluorobenzyl group introduces flexibility and fluorine’s electronegativity, enhancing metabolic stability compared to rigid phenyl substituents .
Heterocycle Effects in the Carboxamide Moiety
The carboxamide’s heterocyclic component modulates electronic and steric interactions.
Key Observations :
- Thiazole vs. Oxazole : The thiazole’s sulfur atom (target compound) may enhance π-stacking and hydrophobic interactions compared to oxazole’s oxygen (compound II) .
- Quinoline vs. Thiazole: Quinoline’s planar aromatic system (3k–3n) could improve DNA intercalation or kinase inhibition but may reduce solubility .
- Aromatic vs.
Key Observations :
- Molecular Weight: Dichloro-substituted compounds (e.g., 3e, MW 437.1) are heavier than mono-substituted analogs (e.g., : 340.81) .
- Yield Trends: Electron-withdrawing groups (e.g., cyano in 3a) may slightly reduce yields (62–71%) compared to methyl or ethoxy substituents .
Structural and Functional Implications
- Solubility : Thiazole’s sulfur and chloro substituents may lower aqueous solubility compared to ethoxy or oxazole-containing analogs, necessitating formulation optimization.
Biological Activity
1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the chlorophenyl group, thiazole moiety, and triazole ring, contribute to its diverse biological effects.
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and acyl chlorides.
- Introduction of the Chlorophenyl Group : This is done via nucleophilic substitution using 3-chlorobenzyl chloride.
- Formation of the Thiazole Ring : This involves a condensation reaction between thioamides and α-haloketones.
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:
The compound demonstrated notable cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer effects, this compound has also shown promising antimicrobial properties. Studies have reported its efficacy against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 12.5 | |
| Staphylococcus aureus | 10.0 |
These findings highlight the compound's potential application in treating bacterial infections.
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Receptor Modulation : It may also modulate receptor activity within cells, influencing signaling pathways that lead to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds with triazole and thiazole structures:
- A study on triazole-based hybrids indicated significant antiproliferative activity against MCF-7 and HCT-116 cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted the antitrypanosomal activity of triazole derivatives against Trypanosoma cruzi, demonstrating their potential beyond anticancer applications .
Q & A
Q. What synthetic routes are commonly used to prepare 1-(3-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves sequential heterocycle formation. For example:
-
Step 1 : Condensation of 3-chlorophenylhydrazine with a β-ketoester to form the triazole core.
-
Step 2 : Thiazole-2-amine coupling via carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
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Step 3 : Methyl group introduction at the 5-position via alkylation under basic conditions (K₂CO₃ in DMF) .
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Optimization : Heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400 at 70–80°C) improves regioselectivity and yield (up to 75%) .
-
Purification : Recrystallization from ethanol-DMF mixtures enhances purity (>95% by HPLC) .
Reaction Parameter Optimal Condition Yield Impact Catalyst Bleaching Earth Clay +20% vs. homogeneous Solvent PEG-400 Higher solubility Temperature 70–80°C Minimizes side products
Q. How is the compound characterized spectroscopically, and what key features confirm its structure?
- Methodological Answer :
- ¹H NMR :
- Thiazole protons: δ 7.2–7.4 ppm (multiplet for aromatic H).
- Triazole CH₃: δ 2.5 ppm (singlet) .
- IR :
- Carboxamide C=O stretch: ~1670 cm⁻¹.
- Triazole C-N stretch: ~1520 cm⁻¹ .
- Mass Spec : Molecular ion peak at m/z 322.1 (C₁₃H₁₀ClN₅OS) .
Advanced Research Questions
Q. What strategies address the compound’s low aqueous solubility, and how do structural modifications affect bioactivity?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
- Co-solvents : DMSO (10% v/v) in vitro maintains solubility without cytotoxicity .
- Derivatization : Adding polar groups (e.g., -OH or -SO₃H) to the thiazole ring enhances solubility but may reduce target affinity (IC₅₀ increases from 12 nM to 45 nM) .
Q. How can contradictions in enzyme inhibition data across studies be resolved?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of active-site residues .
- Enzyme Isoforms : Selectivity for HDAC6 over HDAC1 explains conflicting IC₅₀ values (e.g., 8 nM vs. >1 µM) .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) artificially inflate inhibition values. Use HPLC-MS for validation .
Q. What computational methods predict binding modes and affinity of this compound to target enzymes?
- Methodological Answer :
- Docking (AutoDock Vina) : Identifies H-bonds between the carboxamide and Arg278 in HDAC6 .
- MD Simulations (GROMACS) : Stability of the triazole-thiazole hinge region correlates with experimental IC₅₀ .
- QSAR Models : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance potency (R² = 0.89) .
Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Catalyst Recovery : Bleaching Earth Clay loses efficacy after 3 cycles (yield drops from 75% to 50%) .
- Byproduct Control : High-temperature (>85°C) promotes regioisomer formation (15% vs. 5% at 70°C) .
- Process Optimization : Switch from batch to flow chemistry reduces reaction time (6h → 2h) and improves consistency .
Data Contradictions and Resolution
- Example : A study reports IC₅₀ = 12 nM for HDAC6 , while another finds 35 nM .
- Resolution : The latter used a truncated enzyme lacking the regulatory domain, reducing compound affinity.
Key Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ClN₅OS | |
| Molecular Weight | 322.77 g/mol | |
| Solubility (H₂O) | 0.3 mg/mL | |
| LogP | 2.8 (Predicted) | |
| HDAC6 IC₅₀ | 12 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
